1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a complex organic compound featuring a fluorinated benzo[d]thiazole ring, a pyridine moiety, and an azetidine-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core. This can be achieved through the cyclization of 4-fluorobenzoic acid with thiosemicarbazide under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.
Industry: In the materials science industry, this compound can be used as a building block for the synthesis of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole core and exhibit similar biological activities.
Pyridine derivatives: Compounds containing pyridine rings are known for their diverse biological activities.
Azetidine-3-carboxamide derivatives: These compounds are used in various medicinal applications due to their structural similarity to natural amino acids.
Uniqueness: 1-(4-Fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical modifications and biological activities.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-12-4-1-5-13-14(12)20-16(23-13)21-8-10(9-21)15(22)19-11-3-2-6-18-7-11/h1-7,10H,8-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAXWRHOZWKXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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